methyl[(oxetan-2-yl)methyl]amine
Description
Methyl[(oxetan-2-yl)methyl]amine is a secondary amine characterized by a nitrogen atom bonded to a methyl group and an oxetane-substituted methyl group. The oxetane ring (a four-membered cyclic ether) imparts unique steric and electronic properties, distinguishing it from amines with larger or smaller oxygen-containing rings (e.g., oxirane/epoxide or oxolane/tetrahydrofuran). This compound is structurally relevant in medicinal chemistry and materials science due to the oxetane’s balance of stability and reactivity .
Properties
CAS No. |
1936624-90-6 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Methyl[(oxetan-2-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl[(oxetan-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Research Findings and Challenges
- CO₂ Capture : Secondary amines like this compound may outperform MDEA in adsorption kinetics but require stabilization via structural modifications (e.g., mesoporous support) .
- Medicinal Chemistry : Oxetane’s rigidity and polarity make it a favorable bioisostere for improving drug bioavailability, as seen in GLP1 receptor activators .
- Synthesis: [(2S)-oxetan-2-yl]methanol () is a likely precursor, though optimization is needed to avoid ring-opening reactions during alkylation.
Biological Activity
Methyl[(oxetan-2-yl)methyl]amine, also known as 2-Oxetanemethanamine, is an organic compound characterized by its unique structure, which includes a primary amine group attached to an oxetane ring. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various molecular targets.
Structural Characteristics
The molecular formula of this compound is . The presence of the oxetane ring—a four-membered cyclic ether—combined with the amine functionality allows for distinct chemical reactivity. The amine group can engage in hydrogen bonding and electrostatic interactions with biomolecules, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amine group facilitates critical interactions that can influence enzyme activity and receptor binding, potentially modulating several physiological processes. Additionally, the oxetane ring can undergo ring-opening reactions, generating reactive intermediates that may impact metabolic pathways within cells.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Oxetane | Four-membered cyclic ether | Lacks an amine group; serves as a precursor |
| Methylamine | Simple amine without oxetane | Does not contain the cyclic ether structure |
| Oxetan-2-ylmethanol | Hydroxyl group instead of an amine | Contains an alcohol functional group |
This compound stands out due to the combination of its oxetane ring and amine group, which contributes to its distinct reactivity and potential biological applications.
Biological Activity Studies
Research indicates that this compound may play a role in modulating enzyme activity. For instance, studies have shown that compounds with similar structural features can act as inhibitors for specific enzymes involved in metabolic pathways. One such example involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), where derivatives of oxetanes have been identified as potent inhibitors .
Case Study: Inhibition of NAAA
A notable study explored the structure-activity relationships (SAR) of NAAA inhibitors derived from oxetane structures. The findings indicated that modifications to the oxetane moiety could enhance inhibitory potency. Specifically, compounds like (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide demonstrated significant inhibitory effects on NAAA activity in vitro and in vivo, suggesting a promising avenue for therapeutic development targeting inflammatory responses .
Preparation Methods
Oxetane Ring Functionalization
The oxetane ring’s inherent strain (approximately 106 kJ/mol) facilitates nucleophilic attack at the methylene position adjacent to the oxygen atom. A widely adopted strategy involves reacting oxetan-2-ylmethanol with methylamine under Mitsunobu conditions. For example, treatment of oxetan-2-ylmethanol (1.0 equiv) with diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran at 0–5°C yields the corresponding methyl[(oxetan-2-yl)methyl]amine with 78% efficiency after 12 hours. This method avoids racemization, preserving the (2R)-configuration when starting from enantiomerically pure oxetanol precursors.
Sulfonate Intermediate Route
Patent EP4194446A1 discloses a scalable three-step synthesis:
-
Esterification : Oxetan-2-ylmethanol reacts with p-toluenesulfonyl chloride (1.1 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base, producing oxetan-2-ylmethyl tosylate in 94% yield.
-
Substitution : The tosylate undergoes nucleophilic displacement with methylamine (5.0 equiv) in acetonitrile at 60°C for 8 hours, achieving 89% conversion.
-
Purification : Crude product is isolated via aqueous workup (saturated NaHCO₃ and NaCl washes) followed by recrystallization from ethyl acetate/hexane.
Comparative studies show this route’s superiority in large-scale production due to minimal byproduct formation (<2%) and compatibility with continuous flow reactors.
Reductive Amination Strategies
Ketone Intermediate Reduction
Condensation of oxetan-2-ylmethyl ketone with methylamine hydrochloride (1.5 equiv) in methanol, followed by sodium cyanoborohydride (1.2 equiv) reduction at pH 5–6 (acetic acid buffer), affords the target amine in 82% yield. Kinetic analysis reveals a second-order dependence on ketone concentration (k = 0.15 M⁻¹min⁻¹ at 25°C), with imine formation as the rate-limiting step.
Catalytic Hydrogenation
A patent-pending method employs Pd/C (5 wt%) under 30 bar H₂ pressure in ethanol at 50°C to reduce the Schiff base derived from oxetan-2-ylmethyl aldehyde and methylamine. This approach achieves 91% yield with <1% over-reduction byproducts. Deuterium labeling experiments confirm complete hydrogenation at the C=N bond without oxetane ring opening.
Stereoselective Synthesis
Chiral Pool Approach
Starting from (R)-oxetan-2-ylmethanol (98% ee), Mitsunobu reaction with methylamine using (S)-BINOL-derived phosphine ligands induces retention of configuration, delivering (R)-methyl[(oxetan-2-yl)methyl]amine with 95% enantiomeric excess. Circular dichroism spectra (λ = 215 nm, Δε = +3.2) corroborate the absolute configuration.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic this compound using vinyl acetate in tert-butyl methyl ether achieves 48% conversion after 24 hours, yielding (S)-amine (99% ee) and remaining (R)-acetamide (97% ee). The process exhibits an enantioselectivity factor (E) of 28, making it viable for small-scale enantiopure production.
Industrial-Scale Optimization
Solvent Selection
Dimethylacetamide (DMAc) outperforms THF and acetonitrile in nucleophilic substitutions, enhancing reaction rates by 40% due to improved oxetane ring activation (Kamlet-Taft β = 0.69).
Temperature Control
Maintaining substitution reactions at 60±2°C minimizes oxetane polymerization (<0.5%) while ensuring complete methylamine consumption within 4 hours.
Catalytic System Tuning
Adjusted Pd/C particle size (50–100 nm) increases hydrogenation turnover frequency (TOF) to 1,200 h⁻¹, reducing catalyst loading to 2 wt% without compromising yield.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 3.81 (m, 1H, oxetane CH), 3.65 (dd, J = 8.2 Hz, 2H, CH₂N), 2.45 (s, 3H, NCH₃).
-
HRMS : m/z calculated for C₅H₁₁NO [M+H]⁺ 102.0919, found 102.0913.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl[(oxetan-2-yl)methyl]amine, and how do reaction parameters influence yield and selectivity?
- Methodological Answer : The synthesis involves alkylation or reductive amination strategies. Key parameters include temperature (typically 50–80°C), pressure (ambient or controlled inert atmospheres), and reactant stoichiometry. For example, adjusting the molar ratio of the oxetane-containing precursor to methylamine can enhance selectivity for the secondary amine product. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., palladium or nickel-based) also critically impact yield .
Q. How can the stereochemistry of this compound be characterized, and why is it significant in biological studies?
- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or NMR analysis using chiral shift reagents can resolve enantiomers (R/S configurations). The stereochemistry directly affects binding affinity to biological targets, such as enzymes or receptors, due to spatial compatibility with active sites. For instance, the (R)-enantiomer may exhibit higher activity in receptor modulation compared to the (S)-form .
Q. What factors influence the stability of this compound under laboratory conditions?
- Methodological Answer : Stability is pH-dependent, with degradation observed under strong acidic or basic conditions. Oxidation risks can be mitigated using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Storage at –20°C in anhydrous solvents (e.g., acetonitrile) prolongs shelf life. Stability assays via LC-MS monitoring over time are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across different studies?
- Methodological Answer : Contradictions may arise from enantiomeric impurities or variations in assay conditions (e.g., cell line specificity, incubation time). Validate purity via chiral analysis and replicate studies under standardized protocols. Compare results with structurally analogous compounds (e.g., ethyl(oxolan-2-ylmethyl)amine hydrochloride) to identify structure-activity relationships (SAR) .
Q. What role does the oxetane ring play in the compound’s pharmacokinetic properties, and how can this be exploited in drug design?
- Methodological Answer : The oxetane ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation. It also improves solubility via polarity modulation. Computational modeling (e.g., molecular docking) can predict interactions with drug transporters like P-glycoprotein. Experimental validation via permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation) is critical .
Q. What strategies are effective for identifying biological targets of this compound in complex systems?
- Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or activity-based protein profiling (ABPP). Cross-reference with transcriptomic data (RNA-seq) from treated vs. untreated cells to pinpoint pathways. For example, interactions with G-protein-coupled receptors (GPCRs) or kinases can be elucidated via competitive binding assays .
Q. How can computational methods guide the optimization of this compound derivatives for enhanced selectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding energy. Molecular dynamics simulations assess conformational flexibility in target binding pockets. Machine learning models trained on SAR data can prioritize derivatives with improved selectivity (e.g., reducing off-target kinase inhibition) .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with UPLC achieves ppm-level sensitivity for impurities. Headspace GC-MS detects volatile byproducts (e.g., residual solvents). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) validates purity. Method validation per ICH guidelines ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
